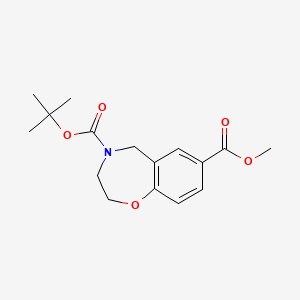
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazepine ring system, which is a seven-membered ring containing both nitrogen and oxygen atoms, along with tert-butyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable amine with a diester can lead to the formation of the benzoxazepine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzoxazepine compounds.
Scientific Research Applications
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological targets. It may serve as a probe for studying enzyme activity or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its benzoxazepine core is a common motif in pharmacologically active compounds.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the dicarboxylate groups, which may affect its reactivity and biological activity.
7-Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate: Lacks the tert-butyl group, which can influence its steric properties and interactions with targets.
4-Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate: Lacks the methyl group, which may alter its electronic properties and reactivity.
Uniqueness
The presence of both tert-butyl and methyl groups, along with the dicarboxylate functionality, makes 4-Tert-butyl 7-methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4,7-dicarboxylate unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
4-O-tert-butyl 7-O-methyl 3,5-dihydro-2H-1,4-benzoxazepine-4,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-8-21-13-6-5-11(14(18)20-4)9-12(13)10-17/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOZOQTBOWGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

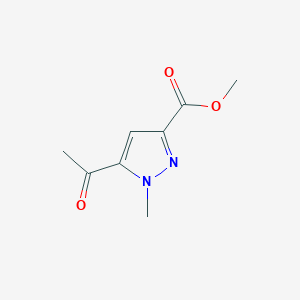
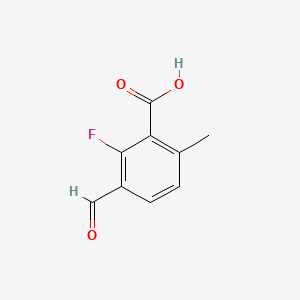


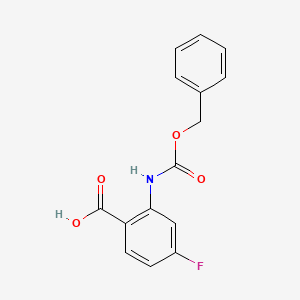
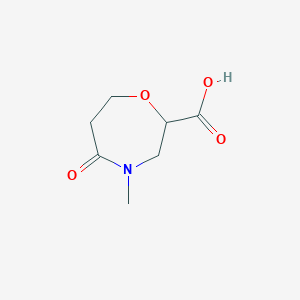

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
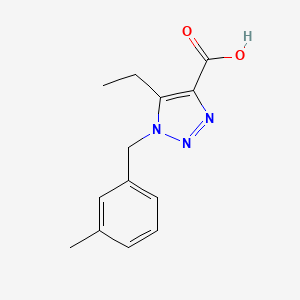

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)


